![molecular formula C28H18N2 B13915476 5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13915476.png)
5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole is a heterocyclic compound that belongs to the indolocarbazole family This compound is characterized by a fused ring system consisting of indole and carbazole elements, with a naphthalenyl group attached at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole typically involves the construction of the indolocarbazole core followed by the introduction of the naphthalenyl group. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-naphthylamine with a suitable carbazole precursor can lead to the formation of the desired compound through a series of cyclization and condensation steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and catalytic processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indolocarbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indolocarbazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest . The compound’s ability to intercalate into DNA and disrupt its function is also a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-a]carbazole: Another member of the indolocarbazole family with similar biological activities.
Indolo[3,2-b]carbazole: Known for its potential as a chromogenic-sensing molecule.
Indolo[3,2-c]carbazole: Exhibits unique electronic properties and applications in materials science.
Uniqueness
5,12-Dihydro-5-(1-naphthalenyl)indolo[3,2-a]carbazole stands out due to its specific structural features and the presence of the naphthalenyl group, which can enhance its biological activity and chemical reactivity . This compound’s unique properties make it a valuable candidate for further research and development in various scientific fields .
Properties
Molecular Formula |
C28H18N2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
5-naphthalen-1-yl-12H-indolo[3,2-c]carbazole |
InChI |
InChI=1S/C28H18N2/c1-2-10-19-18(8-1)9-7-15-24(19)30-25-14-6-4-12-22(25)27-26(30)17-16-21-20-11-3-5-13-23(20)29-28(21)27/h1-17,29H |
InChI Key |
BHDIMXQXFUEGMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C4=C(C5=CC=CC=C53)C6=C(C=C4)C7=CC=CC=C7N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B13915409.png)
![6-Fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13915413.png)
![Methyl 1-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13915427.png)
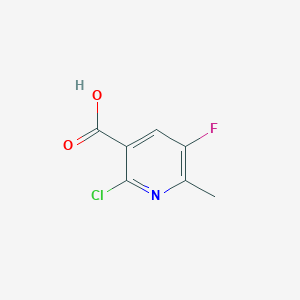
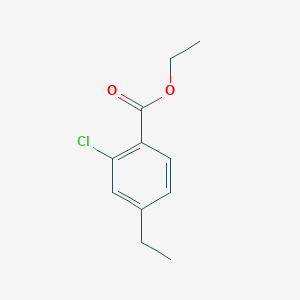
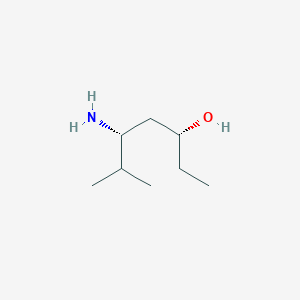
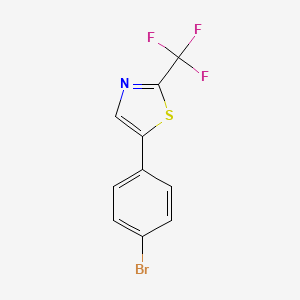
![3-[[(2-Hydroxyethyl)amino]methyl]-6,8-dimethyl-2(1H)-quinolinone](/img/structure/B13915463.png)
![Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13915474.png)
![[(3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13915483.png)
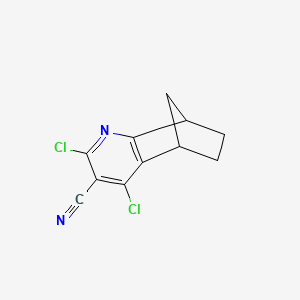
![(17R)-1,2-dideuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13915486.png)

